7-Fluoro-3,4-dihydro-2,6-naphthyridin-1(2H)-one
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Overview
Description
7-Fluoro-3,4-dihydro-2,6-naphthyridin-1(2H)-one is a fluorinated heterocyclic compound. Heterocyclic compounds are widely studied due to their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom can significantly alter the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,4-dihydro-2,6-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a fluorinated amine with a suitable diketone under acidic or basic conditions to form the desired naphthyridinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The fluorine atom can be a site for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in various functionalized analogs.
Scientific Research Applications
7-Fluoro-3,4-dihydro-2,6-naphthyridin-1(2H)-one could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological studies due to its fluorinated nature.
Medicine: Investigation as a potential pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Fluoro-3,4-dihydro-2,6-naphthyridin-1(2H)-one would depend on its specific interactions with biological targets. The fluorine atom could enhance binding affinity to certain enzymes or receptors, altering their activity. The compound might interact with molecular pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2,6-naphthyridin-1(2H)-one: Lacks the fluorine atom, which could result in different chemical and biological properties.
7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one: Chlorine substitution might lead to different reactivity and biological activity.
7-Methyl-3,4-dihydro-2,6-naphthyridin-1(2H)-one: Methyl substitution could affect the compound’s lipophilicity and metabolic stability.
Uniqueness
The presence of the fluorine atom in 7-Fluoro-3,4-dihydro-2,6-naphthyridin-1(2H)-one can significantly influence its chemical reactivity and biological activity, making it a unique compound compared to its analogs.
Properties
Molecular Formula |
C8H7FN2O |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
7-fluoro-3,4-dihydro-2H-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C8H7FN2O/c9-7-3-6-5(4-11-7)1-2-10-8(6)12/h3-4H,1-2H2,(H,10,12) |
InChI Key |
KNLDHVUGEPORIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CC(=NC=C21)F |
Origin of Product |
United States |
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